Oxiracetam

Descripción

Propiedades

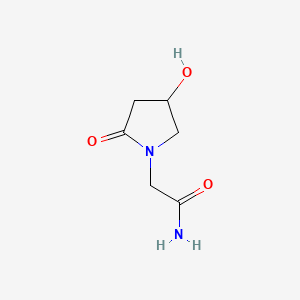

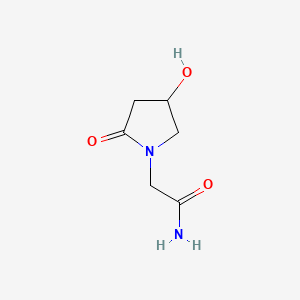

IUPAC Name |

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAQQPQKRMGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045180 | |

| Record name | 4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62613-82-5 | |

| Record name | Oxiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Oxiracetam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7U817352G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxiracetam's Mechanism of Action on AMPA Receptors: A Molecular and Functional Dissection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Oxiracetam, a nootropic agent of the racetam class, has garnered significant interest for its cognitive-enhancing properties. While its effects are multifaceted, a primary mechanism involves the modulation of the glutamatergic system, specifically through positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This guide provides a detailed technical examination of this interaction, synthesizing current research to elucidate the molecular underpinnings, cellular consequences, and key experimental methodologies used to investigate this phenomenon. We will explore the structural basis for this compound's action, its impact on synaptic plasticity, particularly long-term potentiation (LTP), and the downstream signaling events that contribute to its nootropic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating AMPA receptor modulation.

Introduction: this compound and the Central Role of AMPA Receptors

This compound is a synthetic derivative of piracetam, developed in the 1970s, and is known for its potential to improve memory, learning, and attention.[2] Its mechanism extends beyond simple stimulation, involving nuanced interactions with key neurotransmitter systems.[1] Among these, the glutamatergic system, the primary excitatory network in the central nervous system (CNS), is a principal target.[3]

Central to rapid excitatory synaptic transmission are AMPA receptors, ionotropic glutamate receptors that mediate the fast, depolarizing response to glutamate release.[4] These receptors are tetrameric ion channels composed of various subunits (GluA1-4), with the specific subunit composition dictating the receptor's functional properties, such as ion permeability and gating kinetics.[4][5] AMPA receptors are critical for synaptic plasticity, the cellular process underlying learning and memory, most notably long-term potentiation (LTP).[5][6] this compound exerts its cognitive-enhancing effects significantly by acting as a positive allosteric modulator (PAM) of these crucial receptors.[7][8]

Part 1: The Molecular Mechanism of this compound at the AMPA Receptor

Positive Allosteric Modulation (PAM)

Unlike a direct agonist which binds to the primary (orthosteric) site to activate the receptor, an allosteric modulator binds to a distinct, topographically separate site.[9] A Positive Allosteric Modulator (PAM) enhances the receptor's response to the endogenous agonist (glutamate) without activating the receptor on its own.[9][10] This modulatory action is advantageous as it preserves the temporal and spatial fidelity of natural synaptic transmission, merely amplifying the existing signal. For AMPA receptors, PAMs typically achieve this by slowing the receptor's deactivation or desensitization, thereby prolonging the flow of ions in response to glutamate binding.[5][11]

The Putative Binding Site of this compound

While the precise crystal structure of this compound bound to an AMPA receptor has not been detailed as extensively as for other modulators, compelling evidence from related racetams, such as aniracetam and piracetam, provides a robust model.[12][13] These molecules bind at the dimer interface of the ligand-binding domain (LBD), a large surface area where subunits interact upon activation.[11][12] Aniracetam, for instance, binds to a symmetrical "central subsite" at the heart of this dimer interface.[13] It is hypothesized that this compound binds in this same pocket.

By lodging itself within this interface, the modulator acts like a molecular "foot-in-the-door," stabilizing the "closed-cleft" conformation that the LBD adopts when glutamate is bound.[11] This stabilization makes it more difficult for the subunits to rearrange into the desensitized state or for the channel to deactivate, thus potentiating the receptor's function.[12][13] Studies have shown that this compound, along with piracetam and aniracetam, increases the maximal density of specific binding sites for [3H]AMPA in synaptic membranes, suggesting it modulates the receptor to favor a high-affinity state.[14][15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 3. nootropicsexpert.com [nootropicsexpert.com]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. herbalnootropics.life [herbalnootropics.life]

- 8. (S)-Oxiracetam is the Active Ingredient in this compound that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors [pubmed.ncbi.nlm.nih.gov]

- 14. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereospecific Pharmacology of Oxiracetam: An In-depth Technical Guide for Researchers

Abstract

Oxiracetam, a prominent member of the racetam class of nootropics, has long been utilized as a racemic mixture to address cognitive deficits. However, emerging research has illuminated a critical aspect of its pharmacology: the stereospecific activity of its enantiomers, (S)-oxiracetam and (R)-oxiracetam. This technical guide provides a comprehensive analysis of the distinct pharmacological profiles of these two molecules. Synthesizing preclinical data, this document establishes that the therapeutic efficacy of this compound is predominantly, if not exclusively, attributed to the (S)-enantiomer. We will explore the differential effects on cognitive function, underlying neuroprotective mechanisms, and pharmacokinetics, offering a detailed rationale for the development of enantiopure (S)-oxiracetam as a more refined therapeutic agent.

Introduction: The Significance of Chirality in this compound's Action

This compound, chemically known as (RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, possesses a single chiral center, giving rise to two enantiomers: (S)-oxiracetam and (R)-oxiracetam. In pharmaceutical sciences, it is a well-established principle that enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets such as receptors and enzymes, which interact stereospecifically with drug molecules. For decades, this compound has been clinically available as a racemic mixture, a 1:1 combination of both enantiomers.[1] This guide dissects the available scientific literature to differentiate the pharmacological contributions of each enantiomer, providing a clear, evidence-based perspective for researchers and drug development professionals.

Unraveling the Dominant Efficacy of (S)-Oxiracetam in Cognitive Enhancement

Compelling in vivo evidence has identified (S)-oxiracetam as the pharmacologically active component of the racemic mixture. A pivotal study utilizing a rat model of chronic cerebral hypoperfusion, a condition associated with vascular dementia, unequivocally demonstrated that (S)-oxiracetam is the active ingredient responsible for alleviating cognitive impairments.[1][2]

In this model, treatment with (S)-oxiracetam significantly improved spatial learning and memory deficits. In stark contrast, the (R)-enantiomer exhibited no therapeutic effect.[1][3] The cognitive enhancements observed with (S)-oxiracetam are underpinned by a cascade of neuroprotective and restorative mechanisms that are absent with the administration of (R)-oxiracetam.

Neuroprotection and Cellular Mechanisms

The neuroprotective effects of (S)-oxiracetam are multifaceted. In a model of chronic cerebral hypoperfusion, (S)-oxiracetam, but not (R)-oxiracetam, was shown to:

-

Ameliorate Neuronal Damage: (S)-oxiracetam treatment led to a reduction in neuronal damage and white matter lesions.[3]

-

Increase Cerebral Blood Flow: The (S)-enantiomer was found to significantly increase cerebral blood flow, a critical factor in maintaining neuronal health and function, particularly in ischemic conditions.[3]

-

Inhibit Astrocyte Activation: (S)-oxiracetam was observed to inhibit the activation of astrocytes, a hallmark of neuroinflammation.[3]

These findings strongly suggest that the neuroprotective and cognitive-enhancing properties of racemic this compound are driven by the (S)-enantiomer.

Modulation of Neurotransmitter Systems and Signaling Pathways

While direct comparative studies on the molecular targets of each enantiomer are limited, the known mechanisms of racemic this compound can be largely attributed to the (S)-form, given its demonstrated in vivo activity.

-

Positive Modulation of AMPA Receptors: Racemic this compound is known to be a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] This modulation enhances glutamatergic neurotransmission, a cornerstone of synaptic plasticity, learning, and memory. It is highly probable that this activity is stereospecific to (S)-oxiracetam.

-

Activation of Protein Kinase C (PKC): The cognitive-enhancing effects of racemic this compound have been linked to the activation of protein kinase C (PKC), a family of enzymes involved in various signal transduction cascades crucial for synaptic function.[3][5][6]

The following diagram illustrates the proposed signaling pathway for the active (S)-enantiomer, based on the known mechanisms of the racemate.

Figure 1: Proposed signaling pathway for (S)-oxiracetam.

Comparative Pharmacokinetics: A Tale of Two Enantiomers

The superior pharmacological profile of (S)-oxiracetam is further substantiated by its pharmacokinetic properties. Comparative studies in rats have revealed significant differences in the absorption and elimination of the two enantiomers.[7]

(S)-oxiracetam demonstrates a higher absorption rate and a slower elimination rate compared to its (R)-counterpart.[7] This leads to a greater systemic exposure (Area Under the Curve - AUC) for (S)-oxiracetam. These pharmacokinetic advantages likely contribute to its enhanced therapeutic efficacy, as a higher concentration of the active enantiomer is maintained in the body for a longer duration.

| Pharmacokinetic Parameter | (S)-Oxiracetam | (R)-Oxiracetam | Reference |

| Absorption Rate | Higher | Lower | [7] |

| Elimination Rate | Slower | Faster | [7] |

| AUC (Area Under the Curve) | Higher | Lower | [7] |

Table 1: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Rats.

Experimental Protocols for Assessing Stereospecific Activity

To further elucidate the distinct pharmacological activities of (S)- and (R)-oxiracetam, a series of well-established experimental protocols can be employed.

In Vivo Assessment of Cognitive Enhancement

Morris Water Maze: This is a classic behavioral test to assess spatial learning and memory in rodents.

-

Acquisition Phase:

-

A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.

-

Rodents are placed in the pool from different starting positions and must learn the location of the platform to escape.

-

The time taken to find the platform (escape latency) and the path taken are recorded over several days of training.

-

Separate groups of animals are treated with (S)-oxiracetam, (R)-oxiracetam, racemic this compound, and a vehicle control prior to each training session.

-

-

Probe Trial:

-

After the acquisition phase, the platform is removed from the pool.

-

The rodent is allowed to swim freely for a set period.

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Figure 2: Morris Water Maze Experimental Workflow.

In Vitro Receptor Binding and Functional Assays

AMPA Receptor Binding Assay: This assay determines the binding affinity of each enantiomer to AMPA receptors.

-

Prepare synaptic membrane fractions from rodent brain tissue.

-

Incubate the membranes with a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) in the presence of varying concentrations of (S)-oxiracetam or (R)-oxiracetam.

-

After incubation, separate the bound and free radioligand using filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) for each enantiomer to determine its binding affinity.

PKC Activity Assay: This assay measures the ability of each enantiomer to activate PKC.

-

Culture neuronal cells (e.g., primary cortical neurons).

-

Treat the cells with (S)-oxiracetam, (R)-oxiracetam, or a vehicle control.

-

Lyse the cells and prepare cytosolic and membrane fractions.

-

Measure PKC activity in each fraction using a commercially available PKC assay kit, which typically involves the phosphorylation of a specific substrate.

-

An increase in PKC activity in the membrane fraction indicates translocation and activation of the enzyme.

Conclusion and Future Directions

For drug development professionals, this understanding provides a compelling rationale for the advancement of enantiopure (S)-oxiracetam. The development of a single-enantiomer drug can lead to a more predictable dose-response relationship, a potentially improved safety profile by eliminating the inactive enantiomer, and a more refined therapeutic tool for treating cognitive disorders.

Future research should focus on elucidating the precise molecular interactions of (S)- and (R)-oxiracetam with their biological targets. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, could reveal the stereospecific binding modes of the enantiomers to the AMPA receptor. Additionally, comprehensive in vitro functional assays are needed to quantify the differential effects of the enantiomers on various neuronal signaling pathways. This deeper molecular understanding will not only solidify our knowledge of this compound's pharmacology but also pave the way for the rational design of next-generation nootropic agents with enhanced efficacy and specificity.

References

- 1. scielo.br [scielo.br]

- 2. Effect of l‐this compound and this compound on memory and cognitive impairment in mild‐to‐moderate traumatic brain injury patients: Study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of hippocampally-mediated learning and protein kinase C activity by this compound in learning-impaired DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 6. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Oxiracetam on Long-Term Potentiation in the Hippocampus

Introduction: The Nootropic Landscape and the Role of Oxiracetam

The quest to enhance cognitive function has led to the exploration of a class of compounds known as nootropics. Among these, the racetams have garnered significant attention for their potential to modulate learning and memory. This compound, a cyclic derivative of gamma-aminobutyric acid (GABA), is a prominent member of this family, noted for its cognitive-enhancing properties.[1] This guide provides a comprehensive technical overview of the mechanisms through which this compound exerts its effects on long-term potentiation (LTP) in the hippocampus, a cellular process fundamental to memory formation. We will delve into the molecular pathways, experimental methodologies to assess its efficacy, and the quantitative impact of this compound on synaptic plasticity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuropharmacological profile.

The Hippocampus and Long-Term Potentiation: A Primer

The hippocampus is a critical brain region for the consolidation of information from short-term to long-term memory. At the cellular level, this process is widely believed to be mediated by LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. LTP is most robustly observed at the excitatory synapses in the hippocampal CA1 region. The induction of LTP is typically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, which leads to a calcium influx and the initiation of a cascade of intracellular signaling events.

This compound's Multifaceted Mechanism of Action in Potentiating Hippocampal Synapses

This compound enhances synaptic transmission and facilitates LTP through a combination of presynaptic and postsynaptic mechanisms. Its actions converge on key components of the glutamatergic synapse, ultimately leading to a more robust and sustained potentiation of synaptic strength.

Presynaptic Enhancement of Neurotransmitter Release

A primary mechanism of this compound is its ability to increase the presynaptic release of key excitatory neurotransmitters. Studies have shown that this compound selectively enhances the potassium-evoked release of glutamate and acetylcholine from hippocampal slices.[2][3] This effect is concentration-dependent, with low micromolar concentrations being most effective.[2] The increase in glutamate release provides a stronger initial stimulus to the postsynaptic neuron, thereby lowering the threshold for LTP induction. The enhanced release of acetylcholine also likely contributes to a state of heightened neuronal excitability conducive to synaptic plasticity. The precise molecular machinery through which this compound facilitates neurotransmitter release is thought to involve an increase in the probability of vesicular release.[4][5][6][7][8]

Postsynaptic Modulation of Glutamate Receptors and Intracellular Signaling

This compound's influence extends to the postsynaptic terminal, where it modulates the function of ionotropic glutamate receptors and activates critical signaling cascades.

This compound acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation enhances the postsynaptic response to glutamate. While direct evidence on this compound's effect on specific AMPA receptor subunit phosphorylation is still emerging, it is well-established that phosphorylation of the GluA1 subunit at serine residues S831 and S845 is a critical step in LTP.[9][10][11][12][13] Phosphorylation at these sites, mediated by CaMKII and Protein Kinase A (PKA)/Protein Kinase C (PKC) respectively, increases the channel conductance and promotes the insertion of AMPA receptors into the postsynaptic membrane.[12]

A significant body of evidence points to the activation of Protein Kinase C (PKC) as a central mechanism in this compound's nootropic effects.[14][15] In vivo and in vitro studies have demonstrated that this compound promotes the translocation of PKC from the cytosol to the neuronal membrane, a key step in its activation.[15] This activation of PKC is correlated with improvements in learning and memory in animal models.[14] Specifically, the gamma isoform of PKC (γ-PKC) has been implicated in the cognitive-enhancing effects of another racetam, aniracetam, suggesting a potential role for this specific isoform in the actions of this compound as well.[16] Activated PKC can then phosphorylate a variety of substrates, including AMPA receptors, contributing to the maintenance phase of LTP.

The interplay between these presynaptic and postsynaptic actions creates a synergistic effect that robustly enhances LTP in the hippocampus.

Experimental Workflow for Assessing this compound's Effect on Hippocampal LTP

The following section outlines a detailed, self-validating protocol for investigating the effects of this compound on LTP in acute hippocampal slices from rats.

Diagram of Experimental Workflow

Caption: A step-by-step workflow for investigating the effects of this compound on LTP in hippocampal slices.

Step-by-Step Methodology

1. Preparation of Artificial Cerebrospinal Fluid (aCSF)

-

Standard Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2.5 CaCl2, 1.3 MgSO4.[17][18][19][20]

-

Preparation: Dissolve salts in ultrapure water. The solution must be continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain a physiological pH of 7.4.[19]

2. Acute Hippocampal Slice Preparation [21][22]

-

Animal: Male Wistar rat (6-8 weeks old).

-

Anesthesia and Decapitation: Anesthetize the rat with isoflurane and perform decapitation.

-

Brain Extraction: Rapidly extract the brain and immerse it in ice-cold, carbogenated aCSF.

-

Hippocampal Dissection: Dissect the hippocampi on a chilled surface.

-

Slicing: Cut 400 µm thick transverse hippocampal slices using a vibratome in ice-cold aCSF.

-

Recovery: Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.[19]

3. Electrophysiological Recording [21][23]

-

Chamber: Transfer a single slice to a submerged recording chamber continuously perfused with carbogenated aCSF at 32-34°C.

-

Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stimulate at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20-30 minutes.

-

Drug Application: Perfuse the slice with either vehicle (aCSF) or this compound (e.g., 1 µM) for 20 minutes prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, with a 20-second inter-train interval.[21][24]

-

Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes.

4. Data Analysis

-

Measurement: Measure the initial slope of the fEPSP.

-

Normalization: Normalize the fEPSP slope to the average slope during the baseline period.

-

Comparison: Compare the magnitude and duration of LTP between the this compound-treated and vehicle-treated groups.

Self-Validating Aspects of the Protocol:

-

Internal Control: The use of a vehicle-treated group serves as a crucial internal control to ensure that any observed enhancement of LTP is due to this compound and not other experimental variables.

-

Stable Baseline: Establishing a stable baseline recording is essential to accurately measure the change in synaptic strength following HFS.

-

Input-Output Curve: Before LTP induction, generating an input-output curve (plotting fEPSP slope against stimulus intensity) can confirm the health of the slice and the proper placement of electrodes.

Quantitative Effects of this compound on Hippocampal LTP

The following table summarizes the key quantitative findings from electrophysiological studies on this compound's effects on hippocampal synapses.

| Parameter | Effect of this compound | Concentration Range | Reference |

| fEPSP Slope | Concentration-dependent increase in the initial slope and amplitude. | 0.1 - 100 µM | [25] |

| Maximal fEPSP Potentiation | ~70% increase in fEPSP slope. | 1 µM | [25] |

| Duration of Effect | Wash-resistant for >90 minutes. | 1 µM | [25] |

| Effect on Established LTP | Smaller (27%) and reversible effect on already potentiated synapses. | 1 µM | [25] |

| Glutamate Release | Enhanced K+-evoked overflow of [3H]D-aspartic acid (a glutamate analog). | 0.01 - 1 µM | [2] |

| Acetylcholine Release | Increased K+-evoked overflow of [3H]acetylcholine. | Low µM range | [2] |

Proposed Signaling Pathway of this compound-Mediated LTP Enhancement

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the potentiation of hippocampal synapses.

Caption: this compound enhances presynaptic glutamate release and postsynaptically modulates AMPA receptors, leading to the activation of calcium-dependent signaling pathways (PKC, CaMKII) that drive AMPA receptor phosphorylation and membrane insertion, culminating in LTP.

Conclusion and Future Directions

This compound demonstrates a clear capacity to enhance long-term potentiation in the hippocampus through a multi-pronged mechanism of action. By increasing presynaptic glutamate and acetylcholine release and positively modulating postsynaptic AMPA receptors, this compound facilitates the induction and expression of LTP. The activation of Protein Kinase C appears to be a key downstream event in this process.

For drug development professionals, these findings highlight several potential avenues for the design of novel cognitive enhancers. Targeting the specific molecular interactions of this compound with presynaptic release machinery or its allosteric binding site on AMPA receptors could lead to the development of more potent and selective nootropics.

Future research should aim to further elucidate the precise molecular details of this compound's action. Identifying the specific PKC isoforms consistently activated by this compound and mapping the downstream phosphorylation events, including direct evidence of AMPA receptor subunit phosphorylation, will provide a more complete picture of its mechanism. Furthermore, investigating the role of the active (S)-enantiomer of this compound in these processes could lead to the development of more effective and safer therapeutic agents for cognitive disorders.

References

- 1. scielo.br [scielo.br]

- 2. Effects of this compound on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound increases the release of endogenous glutamate from depolarized rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synaptic Vesicle Protein 2 Enhances Release Probability at Quiescent Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Machines Regulating the Release Probability of Synaptic Vesicles at the Active Zone [frontiersin.org]

- 6. Vesicular release probability sets the strength of individual Schaffer collateral synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduced release probability prevents vesicle depletion and transmission failure at dynamin mutant synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Reduced phosphorylation of GluA1 subunits relates to anxiety-like behaviours in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of the AMPA receptor GluA1 subunit regulates memory load capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]

- 13. Upregulation of AMPA receptor GluA1 phosphorylation by blocking adenosine A1 receptors in the male rat forebrain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of hippocampally-mediated learning and protein kinase C activity by this compound in learning-impaired DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cognition stimulating drugs modulate protein kinase C activity in cerebral cortex and hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aniracetam improves contextual fear conditioning and increases hippocampal gamma-PKC activation in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 19. precisionary.com [precisionary.com]

- 20. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 21. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. funjournal.org [funjournal.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Effect of the nootropic drug this compound on field potentials of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

neuroprotective properties of oxiracetam in ischemic models

An In-Depth Technical Guide to the Neuroprotective Properties of Oxiracetam in Ischemic Models

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability, with limited therapeutic options available. The pathophysiology of ischemic brain injury is a complex cascade involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Nootropic agents, particularly those from the racetam family, have been investigated for their cognitive-enhancing and neuroprotective potential. This technical guide provides a comprehensive analysis of the neuroprotective properties of this compound, and its active enantiomer S-oxiracetam, within the context of preclinical ischemic models. We will dissect its multifaceted mechanisms of action, provide detailed, field-proven protocols for key in vitro and in vivo experimental models, and present a synthesis of quantitative data to offer a clear perspective on its therapeutic potential. This document is intended to serve as a foundational resource for researchers aiming to investigate and develop novel neuroprotective strategies for ischemic stroke.

Introduction: The Ischemic Challenge and the Rationale for this compound

Cerebral ischemia, triggered by the interruption of blood flow to the brain, initiates a cascade of deleterious events that lead to neuronal death and neurological deficits. The primary injury in the ischemic core is rapidly followed by a more slowly evolving process of damage in the surrounding penumbra, a region of metabolic compromise that is potentially salvageable. Therapeutic intervention is aimed at preserving this penumbral tissue.

This compound (4-hydroxy-2-oxo-1-pyrrolidine acetamide) is a second-generation derivative of piracetam, developed for its cognitive-enhancing effects.[1][2] Unlike many CNS-acting drugs, this compound readily crosses the blood-brain barrier, achieving high concentrations in critical brain regions like the hippocampus and cerebral cortex.[1][2] Beyond its nootropic effects, a growing body of preclinical evidence points to its significant neuroprotective capabilities, particularly in the context of ischemia.[3][4] Studies suggest its S-enantiomer, S-oxiracetam (S-ORC), is the primary active ingredient responsible for these therapeutic effects.[5] This guide will explore the molecular and cellular mechanisms underpinning this neuroprotection and the experimental frameworks used to validate it.

The Multifaceted Neuroprotective Mechanisms of this compound

This compound's neuroprotective action is not attributed to a single target but rather to a constellation of effects that collectively mitigate ischemic injury.[6]

Modulation of Neurotransmitter Systems and Synaptic Plasticity

Ischemia leads to excessive glutamate release, causing excitotoxicity through over-activation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound has been shown to modulate both the glutamatergic and cholinergic systems, which are crucial for cognitive processes and neuronal survival.[6][7] It acts as a positive modulator of AMPA receptors, which enhances synaptic plasticity and may contribute to cognitive recovery post-stroke.[6][8] Furthermore, this compound has been shown to forestall memory deficits induced by NMDA receptor antagonists, suggesting an influence on glutamatergic neurotransmission that may be beneficial in excitotoxic conditions.[9]

Enhancement of Brain Energy Metabolism

A critical consequence of ischemia is energy failure due to the depletion of oxygen and glucose. This leads to a sharp decline in adenosine triphosphate (ATP), the cell's primary energy currency, compromising vital cellular functions.[5] this compound has been demonstrated to improve brain energy metabolism, partly by increasing ATP synthesis.[6][10] This enhancement of cellular energetics helps neurons withstand the metabolic stress imposed by ischemia, supporting their function and survival.[5][11]

Preservation of Blood-Brain Barrier (BBB) Integrity

The blood-brain barrier (BBB) is a critical structure that maintains CNS homeostasis. Ischemia disrupts the BBB, leading to vasogenic edema, infiltration of inflammatory cells, and secondary brain injury.[3][12] S-oxiracetam has been shown to alleviate BBB dysfunction in animal models of ischemic stroke.[3][12] It achieves this by upregulating the expression of tight junction proteins, such as occludin and claudin-5, and downregulating matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix and contributes to BBB breakdown.[3][12]

Anti-Inflammatory and Anti-Apoptotic Effects

Neuroinflammation, largely mediated by activated microglia, is a key component of secondary injury in stroke.[13] this compound can modulate microglial activity, promoting a shift from a pro-inflammatory, neurotoxic phenotype to a neuroprotective one.[13][14] It also inhibits the release of pro-inflammatory factors, thereby reducing the expansion of the ischemic infarct.[13]

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in the penumbra. This compound exerts potent anti-apoptotic effects, primarily through the activation of pro-survival signaling pathways.[14][15]

-

PI3K/Akt/mTOR Pathway: Several studies have demonstrated that this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[1][15][16] This pathway is a central regulator of cell survival, growth, and proliferation. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins like Bcl-2, thereby increasing the Bcl-2/Bax ratio and inhibiting apoptosis.[1][2][16]

-

Protein Kinase C (PKC) Activation: this compound has been shown to activate Protein Kinase C (PKC), particularly membrane-bound PKC, which is involved in synaptic plasticity and memory formation.[8][17][18] This activation may be one of the mechanisms through which this compound exerts its cognitive-enhancing and neuroprotective effects.[17][18]

The diagram below illustrates the central role of the PI3K/Akt pathway in mediating this compound's anti-apoptotic effects.

Caption: this compound activates the PI3K/Akt pathway, promoting neuronal survival.

Experimental Models for Evaluating Neuroprotection

Reliable and reproducible experimental models are crucial for translating preclinical findings to clinical applications.[19][20] Both in vitro and in vivo models are essential for comprehensively evaluating the neuroprotective efficacy of compounds like this compound.[7][21]

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro system that simulates the core components of ischemic injury—lack of oxygen and glucose—at the cellular or tissue slice level.[22][23] It allows for high-throughput screening and detailed mechanistic studies in a controlled environment.[21][24]

This protocol describes inducing OGD in primary cortical neuron cultures to assess the neuroprotective effects of a test compound (e.g., this compound).

Materials:

-

Primary neuronal cultures (e.g., from embryonic day 18 rat cortices)

-

Neurobasal medium (or similar)

-

Glucose-free Neurobasal medium

-

Hypoxic chamber (e.g., Billups-Rothenberg) with a gas mixture of 95% N₂, 5% CO₂

-

Test compound (this compound) dissolved in an appropriate vehicle

-

Cell viability assays (e.g., MTT, LDH assay, Propidium Iodide staining)

Step-by-Step Methodology:

-

Culture Preparation: Plate primary neurons and allow them to mature in culture for 7-10 days. Ensure healthy, well-differentiated neuronal networks are present.

-

Pre-treatment (Causality Insight): 24 hours prior to OGD, replace the culture medium with fresh medium containing either the vehicle control or varying concentrations of this compound. This pre-treatment phase allows the compound to exert its potential prophylactic effects, such as upregulating protective proteins.

-

OGD Induction:

-

Prepare the OGD medium (glucose-free Neurobasal) and equilibrate it within the hypoxic chamber for at least 4-6 hours at 37°C to deoxygenate it.[25]

-

Wash the neuronal cultures once with the equilibrated, deoxygenated OGD medium to remove any residual glucose and oxygen.

-

Replace the wash with fresh, deoxygenated OGD medium (containing vehicle or this compound).

-

Place the culture plates into the pre-warmed and gas-equilibrated hypoxic chamber.

-

Incubate for a predetermined duration (e.g., 60-120 minutes) at 37°C. The duration is critical and should be optimized to induce significant but sub-maximal cell death in control cultures.[26][27]

-

-

Reperfusion/Reoxygenation:

-

Remove the plates from the hypoxic chamber.

-

Quickly aspirate the OGD medium and replace it with pre-warmed, normoxic, glucose-containing culture medium (again, with vehicle or this compound).

-

Return the cultures to a standard incubator (95% air, 5% CO₂) for 24-48 hours. This phase mimics the reperfusion that occurs upon restoration of blood flow and is crucial for modeling reperfusion injury.[25]

-

-

Assessment of Neuroprotection:

-

Quantify cell viability using an LDH assay (measuring membrane damage) and/or an MTT assay (measuring metabolic activity).

-

Visualize cell death using fluorescent microscopy with stains like Propidium Iodide (stains necrotic cells) or Hoechst 33342 (stains all nuclei, allowing for morphological assessment of apoptosis).

-

Caption: Workflow for assessing this compound's neuroprotection in an OGD model.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used and clinically relevant animal model of focal cerebral ischemia.[7][28][29] It involves occluding the middle cerebral artery (MCA), which mimics the majority of human ischemic strokes.[30][31] The model can be adapted for transient (tMCAO, allowing for reperfusion) or permanent (pMCAO) occlusion.

This protocol outlines the surgical procedure for inducing transient focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad with a rectal probe to maintain body temperature at 37°C (Critical for reproducibility)[30][32]

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a silicon-coated or blunted tip[28]

-

Laser Doppler Flowmeter (optional but recommended for verifying occlusion)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Step-by-Step Methodology:

-

Anesthesia and Preparation:

-

Vessel Exposure (Causality Insight):

-

Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[32] This dissection must be done gently to avoid vagus nerve damage, which can cause physiological instability.

-

Ligate the distal end of the ECA permanently. Isolate and place temporary ligatures around the CCA and the origin of the ICA.

-

-

Suture Insertion and Occlusion:

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt (typically 18-20 mm from the carotid bifurcation).[30] The tip of the suture is now blocking the origin of the MCA.

-

(Optional) Use Laser Doppler Flowmetry to confirm a significant drop (>70%) in cerebral blood flow, validating successful occlusion.

-

Tighten the temporary ligature around the suture at the ECA stump to prevent bleeding.

-

-

Occlusion Period: Maintain the suture in place for the desired occlusion period (e.g., 60, 90, or 120 minutes). The duration determines the severity of the ischemic insult.

-

Reperfusion:

-

Re-anesthetize the animal if necessary.

-

Carefully withdraw the monofilament to restore blood flow to the MCA territory.[32]

-

Remove the temporary ligature from the CCA to allow full reperfusion. Cauterize or ligate the ECA stump.

-

Suture the neck incision and allow the animal to recover with appropriate post-operative care (analgesia, hydration).

-

-

Administration of this compound: this compound or vehicle can be administered at various time points (pre-ischemia, during ischemia, or post-reperfusion) via routes like intravenous (IV) or intraperitoneal (IP) injection to test its therapeutic window. Studies have shown efficacy with post-treatment.[3][12]

-

Outcome Assessment (24-72h post-MCAO):

-

Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., Bederson or Garcia score).

-

Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into coronal sections. Incubate the slices in 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area pale white, allowing for quantitative analysis of the infarct volume.[30][31]

-

Synthesis of Quantitative Findings

The following tables summarize key quantitative results from preclinical studies investigating S-oxiracetam in ischemic models.

Table 1: Effect of S-Oxiracetam on Infarct Volume and Brain Edema in a Rat MCAO Model

| Parameter | Control (MCAO + Vehicle) | S-Oxiracetam (0.12 g/kg) | S-Oxiracetam (0.24 g/kg) | S-Oxiracetam (0.48 g/kg) | Citation(s) |

| Infarct Size (%) | High | Reduced | Significantly Reduced | Markedly Reduced | [3][12] |

| Brain Water Content (%) | High | Reduced | Significantly Reduced | Markedly Reduced | [3][12] |

| Neurological Score | High (Severe Deficit) | Improved | Significantly Improved | Markedly Improved | [12] |

Data synthesized from studies showing a dose-dependent reduction in ischemic damage.

Table 2: Mechanistic Effects of S-Oxiracetam on BBB Components and Inflammation

| Biomarker/Parameter | Effect of S-Oxiracetam Post-MCAO | Protective Mechanism | Citation(s) |

| MMP-9 Expression | Downregulated | Reduces degradation of tight junction proteins | [3][12] |

| Occludin Expression | Upregulated | Strengthens BBB tight junctions | [3][12] |

| Claudin-5 Expression | Upregulated | Strengthens BBB tight junctions | [3][12] |

| Neutrophil Infiltration | Inhibited | Reduces inflammatory cell infiltration | [3][12] |

| Pro-inflammatory Cytokines | Release Inhibited | Attenuates the neuroinflammatory response | [3][12] |

| Evans Blue (EB) Leakage | Decreased | Indicates reduced BBB permeability | [3][12] |

Discussion and Future Directions

The preclinical evidence strongly supports the neuroprotective potential of this compound, particularly its S-enantiomer, in ischemic stroke models. Its multifaceted mechanism of action—spanning metabolic enhancement, BBB preservation, and anti-inflammatory and anti-apoptotic effects—makes it an attractive candidate for a condition with complex pathophysiology. The robust activation of the PI3K/Akt survival pathway appears to be a central hub for its protective effects.[1][15][16]

However, it is crucial to acknowledge the gap between preclinical success and clinical translation. While animal models like MCAO are invaluable, they do not fully replicate the heterogeneity of human stroke, which often involves comorbidities and age-related factors.[7][29] Clinical trials on this compound for post-stroke cognitive impairment have yielded mixed or inconclusive results, highlighting this translational challenge.[33][34] A recent trial, for instance, did not find a significant benefit of this compound in preventing post-stroke cognitive decline in a high-risk population.[34]

Future research should focus on:

-

Optimizing Therapeutic Window: Delineating the optimal time for administration post-ischemia is critical for clinical relevance.

-

Combination Therapies: Investigating this compound in conjunction with thrombolytic therapies like tPA could yield synergistic effects.

-

Chronic Stroke Models: Evaluating the efficacy of this compound in promoting long-term cognitive recovery and neural plasticity after stroke.[4][15]

-

Clinically Relevant Models: Utilizing animal models with comorbidities such as hypertension or diabetes to better predict efficacy in patient populations.

Conclusion

This compound demonstrates significant and multifaceted neuroprotective properties in established preclinical models of cerebral ischemia. Its ability to enhance energy metabolism, preserve the blood-brain barrier, and activate pro-survival signaling pathways provides a strong scientific rationale for its investigation as a therapeutic agent. While clinical translation remains a challenge, the detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for future research aimed at harnessing the neuroprotective potential of this compound and similar compounds for the treatment of ischemic stroke.

References

- 1. scielo.br [scielo.br]

- 2. This compound ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-Oxiracetam is the Active Ingredient in this compound that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]

- 8. brcrecovery.com [brcrecovery.com]

- 9. This compound or fastigial nucleus stimulation reduces cognitive injury at high altitude - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]

- 11. Effect of l‐this compound and this compound on memory and cognitive impairment in mild‐to‐moderate traumatic brain injury patients: Study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-oxiracetam protect against ischemic stroke via alleviating blood brain barrier dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Mediates Neuroprotection Through the Regulation of Microglia Under Hypoxia-Ischemia Neonatal Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S-oxiracetam Facilitates Cognitive Restoration after Ischemic Stroke by Activating α7nAChR and the PI3K-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhancement of hippocampally-mediated learning and protein kinase C activity by this compound in learning-impaired DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cognition stimulating drugs modulate protein kinase C activity in cerebral cortex and hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modeling focal cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]

- 22. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]

- 26. 2.6. Oxygen-glucose deprivation (OGD) [bio-protocol.org]

- 27. e-cep.org [e-cep.org]

- 28. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]

- 33. Efficacy and safety of this compound in patients with vascular cognitive impairment: A multicenter, randomized, double-blinded, placebo-controlled, phase IV clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. This compound and physical activity in preventing cognitive decline after stroke: A multicenter, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Challenge of CNS Delivery for a Hydrophilic Nootropic

This guide provides a comprehensive technical overview of the methodologies and findings related to the blood-brain barrier (BBB) permeability of oxiracetam. It is intended for researchers, neuropharmacologists, and drug development professionals engaged in the study of nootropics and CNS-acting compounds. This document synthesizes theoretical predictions, in vitro assay principles, and in vivo evidence to construct a complete picture of this compound's journey into the central nervous system.

This compound (4-hydroxy-2-oxo-1-pyrrolidine acetamide) is a second-generation synthetic nootropic of the racetam class, noted for its potential cognitive-enhancing effects. For any neuroactive compound to exert its pharmacological activity, it must first overcome the formidable challenge of crossing the blood-brain barrier—a highly selective, dynamic interface that protects the brain's sensitive microenvironment.

Unlike its more lipophilic analog, aniracetam, this compound is a markedly hydrophilic molecule. This property presents a scientific paradox: how does a compound with physicochemical characteristics that typically predict poor membrane permeability efficiently reach its CNS targets? This guide dissects this question by exploring the predictive models, experimental workflows, and transport mechanisms that define this compound's brain penetration.

Part 1: Physicochemical Properties & Predicted Permeability

A molecule's intrinsic physicochemical properties are the first indicators of its potential to passively diffuse across the lipid-rich membranes of the BBB. Key parameters for CNS drugs generally include low molecular weight (<500 Da), high lipophilicity (LogP between 1.5-4), low polar surface area (TPSA <90 Ų), and a limited number of hydrogen bond donors and acceptors.

An analysis of this compound's properties immediately highlights its deviation from the typical profile of a passively permeant CNS drug. Its low octanol-water partition coefficient (LogP) and high topological polar surface area (TPSA) indicate strong hydrophilicity, suggesting that passive transcellular diffusion is an unlikely primary mechanism for brain entry.

Table 1: Physicochemical Properties of this compound

| Property | Calculated Value | Implication for Passive BBB Permeability |

|---|---|---|

| Molecular Weight (MW) | ~158.16 g/mol | Favorable (Low) |

| LogP (Octanol/Water) | -1.62 to -1.91[1][2] | Unfavorable (Very Low/Hydrophilic) |

| Topological Polar Surface Area (TPSA) | 86.99 Ų | Borderline/Slightly Unfavorable |

| Hydrogen Bond Donors (HBD) | 2[2] | Favorable (Low) |

| Hydrogen Bond Acceptors (HBA) | 4[2] | Favorable (Low) |

Causality Insight: The data in Table 1 establishes a foundational hypothesis. While this compound's small size and hydrogen bonding capacity are advantageous, its profound hydrophilicity (negative LogP) is the dominant factor predicting poor passive permeability. This discrepancy between its chemical nature and its known CNS activity strongly implies the involvement of a more sophisticated transport mechanism.

Part 2: In Vitro Assessment of BBB Permeability

To experimentally test the predictions from physicochemical properties, researchers employ a suite of in vitro models. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method designed specifically to isolate and quantify passive diffusion.

The PAMPA-BBB Assay

The PAMPA-BBB model uses a 96-well plate system where a filter support is coated with a lipid mixture (e.g., porcine brain polar lipid extract) to form an artificial membrane that mimics the BBB. A solution of the test compound is placed in the donor compartment, and its appearance in the acceptor compartment is measured over time.

Trustworthiness Insight: While no specific PAMPA-BBB permeability value for this compound is available in the surveyed literature, its hydrophilic nature would lead to a predicted low apparent permeability coefficient (Papp). Compounds are generally classified as CNS penetrant (CNS+) if their Papp is > 4.0 x 10⁻⁶ cm/s. This compound would be expected to fall well below this threshold, confirming that passive diffusion is not its primary route of entry.

Detailed Protocol: PAMPA-BBB Assay

-

Preparation of Solutions:

-

Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4.

-

Prepare stock solutions of the test compound (this compound) and controls (e.g., 10 mM in DMSO).

-

Prepare the artificial membrane solution (e.g., 20 mg/mL porcine brain polar lipid in dodecane).

-

-

Plate Preparation:

-

Fill the wells of a 96-well acceptor plate with 300 µL of PBS buffer.

-

The 96-well donor plate (e.g., Millipore MultiScreen-IP, PVDF membrane, 0.45 µm) will be used for membrane coating.

-

-

Membrane Coating:

-

Carefully apply 5 µL of the brain lipid solution to each well of the donor plate filter membrane.

-

Allow the solvent to evaporate for at least 15 minutes, leaving a stable lipid layer.

-

-

Assay Start:

-

Add 150 µL of PBS to each well of the donor plate.

-

Add 1.5 µL of the test compound/control stock solutions to the corresponding donor wells to achieve the final desired concentration.

-

Place the donor plate onto the acceptor plate, creating the "sandwich."

-

-

Incubation:

-

Incubate the sandwich plate at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.

-

-

Quantification:

-

After incubation, carefully separate the plates.

-

Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method, typically LC-MS/MS for high sensitivity and specificity.

-

-

Calculation of Permeability:

-

The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where Vd is the donor volume, Va is the acceptor volume, A is the filter area, t is the incubation time, Ca is the acceptor concentration, and Ceq is the equilibrium concentration.

-

Part 3: In Vivo Evidence of BBB Penetration

Despite predictions of poor passive diffusion, in vivo studies in animal models confirm that this compound does indeed cross the blood-brain barrier and distribute to key brain regions.[3]

Radiolabeled studies in rats show that after systemic administration, unmetabolized [¹⁴C]this compound is recovered in the septum, hippocampus, cerebral cortex, and striatum.[3] The pattern of distribution is similar regardless of the route of administration (oral vs. intraventricular), suggesting the drug has a tropism for these areas.[3]

The most critical metric for quantifying brain exposure is the unbound brain-to-plasma partition coefficient (Kp,uu), which represents the ratio of the unbound drug concentration in the brain to that in plasma at steady state. A Kp,uu value near 1.0 suggests unrestricted access, while values significantly less than 1.0 can indicate poor penetration or active efflux.

Table 2: In Vivo Brain Penetration Data for this compound

| Parameter | Reported Value | Interpretation |

|---|---|---|

| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.55[1] | Indicates significant and functional brain penetration, though with some restriction compared to free diffusion. |

| Brain/Blood Concentration Ratio | ~5.3% (0.053) | Early data point showing brain entry, though less precise than Kp,uu as it doesn't account for protein binding. |

The In Situ Brain Perfusion Technique

To precisely measure the rate of transport (influx clearance, K_in) across the BBB in a live, anesthetized animal, the in situ brain perfusion technique is the gold standard. This method isolates the brain's circulation, allowing for the delivery of a precisely controlled perfusate containing the drug of interest.

Detailed Protocol: In Situ Rat Brain Perfusion

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat (e.g., with ketamine/xylazine). Maintain body temperature at 37°C.

-

Perform a midline cervical incision to expose the common carotid arteries (CCAs).

-

-

Surgical Cannulation:

-

Carefully ligate the external carotid artery and other branches of the right CCA to isolate blood flow to the brain.

-

Insert a catheter into the right CCA, pointing towards the brain.

-

-

Perfusion:

-

Prepare a physiological perfusion buffer (e.g., Krebs-Ringer bicarbonate) warmed to 37°C and gassed with 95% O₂/5% CO₂.

-

Add a known concentration of radiolabeled ([¹⁴C]- or [³H]-) this compound and a vascular space marker (e.g., [³H]-sucrose) to the buffer.

-

Begin perfusion at a constant flow rate (e.g., 10 mL/min) using a syringe pump. The perfusion pressure should mimic physiological blood pressure.

-

-

Termination and Sample Collection:

-

After a short, defined time (e.g., 15, 30, 60 seconds), terminate the perfusion by decapitating the animal.

-

Rapidly dissect the brain, remove the cerebellum, and weigh the cerebral hemispheres.

-

-

Analysis:

-

Homogenize the brain tissue.

-

Determine the amount of radioactivity in the brain homogenate and in an aliquot of the perfusate using liquid scintillation counting.

-

-

Calculation of Influx Clearance (K_in):

-

The amount of drug that has crossed the BBB into the brain parenchyma (C_br) is calculated by subtracting the amount remaining in the vascular space (determined by the sucrose marker).

-

The K_in (in mL/s/g) is calculated from the slope of the linear relationship between the brain/perfusate concentration ratio and the perfusion time.

-

Part 4: Investigating Mechanisms of Transport

The combined evidence—hydrophilic physicochemical properties and confirmed in vivo brain uptake—points decisively away from passive diffusion and towards a facilitated mechanism. The BBB is equipped with a vast array of solute carrier (SLC) and ATP-binding cassette (ABC) transporters that manage the influx of nutrients and the efflux of waste products.[4][5][6]

For a small, hydrophilic molecule like this compound, the most probable mechanism of entry is carrier-mediated transport (CMT) via an SLC transporter.[4][5][7] These transporters recognize specific chemical motifs and shuttle substrates across the membrane. Potential candidates could include transporters for:

-

Amino Acids or their derivatives: The pyrrolidone structure is central to this compound.

-

Monocarboxylates: Transporters like MCT1 are known to move small organic acids.[5]

-

Organic Cations/Anions: Depending on its charge state at physiological pH.

Expertise Insight: The definitive identification of the specific transporter(s) for this compound remains an open area for research. An experimental approach to identify the transporter would involve competition studies using the in situ brain perfusion technique. In this design, unlabeled this compound would be co-perfused with a known substrate for a candidate transporter (e.g., L-DOPA for the LAT1 transporter). A reduction in the uptake of the known substrate would provide strong evidence that this compound competes for and utilizes the same carrier protein.

Conclusion and Future Directions

The scientific evidence demonstrates that this compound, despite its hydrophilic nature, effectively crosses the blood-brain barrier to exert its nootropic effects.

-

Physicochemical analysis correctly predicts that passive diffusion is not a significant route of entry.

-

In vivo studies provide definitive proof of brain penetration, with a Kp,uu of 0.55 quantifying a functionally relevant level of brain exposure.[1]

-

Mechanistic inference strongly suggests that this compound utilizes a carrier-mediated transport system, likely an SLC-family transporter.

For drug development professionals, the case of this compound serves as a critical reminder that relying solely on passive permeability rules (like Lipinski's Rule of 5) can be misleading for compounds that may be substrates for endogenous transporters. Future research should focus on utilizing in vitro cell models expressing specific SLC transporters and competitive in situ perfusion studies to definitively identify the molecular gateway for this compound and other hydrophilic nootropics. This knowledge would not only deepen our understanding of racetam pharmacology but also provide a blueprint for designing novel CNS drugs that can hijack these natural pathways for enhanced brain delivery.

References

- 1. epublications.vu.lt [epublications.vu.lt]

- 2. repository.derby.ac.uk [repository.derby.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Small molecular drug transfer across the blood-brain barrier via carrier-mediated transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecular Drug Transfer across the Blood-Brain Barrier via Carrier-Mediated Transport Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of carrier-mediated transport systems to the blood-brain barrier as a supporting and protecting interface for the brain; importance for CNS drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrier-mediated or specialized transport of drugs across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

A Mechanistic Exploration of Oxiracetam's Impact on Cerebral Energy Metabolism and ATP Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxiracetam, a nootropic agent of the racetam family, has demonstrated significant potential in enhancing cognitive functions, particularly in contexts of neurological impairment. While its effects on neurotransmitter systems are well-documented, the core of its efficacy may lie in a more fundamental process: the modulation of brain energy metabolism. The brain, an organ with exceptionally high energy demands, relies on a constant and efficient supply of adenosine triphosphate (ATP) to maintain neuronal integrity and function. This guide provides a detailed examination of the molecular mechanisms through which this compound influences cerebral energy pathways. It synthesizes evidence suggesting that this compound enhances ATP synthesis and optimizes the use of energy substrates.[1][2] This is achieved through a multifaceted approach involving the modulation of key neurotransmitter systems, which in turn stimulates metabolic activity, and potentially by directly influencing mitochondrial processes.[1][2] For researchers and drug developers, understanding these intricate mechanisms is paramount for harnessing the therapeutic potential of this compound and designing next-generation cognitive enhancers.

The Critical Nexus: Neuronal Function and Energy Metabolism

The human brain constitutes approximately 2% of the body's mass yet consumes about 20% of its total oxygen and glucose, underscoring its profound energy requirements. This energy, primarily in the form of ATP, fuels essential processes including neurotransmission, maintenance of ion gradients, and synaptic plasticity—the cellular basis of learning and memory. Any disruption in this delicate energetic balance can lead to neuronal dysfunction and cognitive decline, as seen in various neurological disorders.

This compound's therapeutic potential appears to be deeply rooted in its ability to positively influence this metabolic landscape.[2] Studies indicate that its mechanism of action involves a direct influence on brain energy metabolism, ensuring neurons have sufficient energy to function optimally, particularly under conditions of high cognitive demand or metabolic stress such as ischemia.[1][2][3]

This compound's Multifaceted Mechanisms of Metabolic Enhancement

This compound does not operate through a single pathway but rather orchestrates a series of interconnected events that culminate in enhanced brain energy metabolism. The primary mechanisms include modulation of neurotransmitter systems, which subsequently boosts metabolic demand and efficiency, and direct support of cellular energy production pathways.

Indirect Metabolic Stimulation via Neurotransmitter Modulation

A significant aspect of this compound's action is its ability to modulate the cholinergic and glutamatergic systems, both of which are pivotal for cognitive processes.[1]

-

Cholinergic System Activation: this compound has been shown to enhance the release of acetylcholine (ACh) in brain regions crucial for memory, such as the hippocampus.[1][4][5] It also increases the rate of high-affinity choline uptake (HACU) in the hippocampus, a rate-limiting step in ACh synthesis.[6] This heightened cholinergic activity stimulates neuronal firing, which inherently increases the demand for ATP to repolarize membranes and synthesize neurotransmitters, thereby upregulating overall energy metabolism.

-

AMPA Receptor Modulation: this compound acts as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors that mediate fast synaptic transmission.[1][7][8] By enhancing the efficacy of AMPA-stimulated calcium influx, this compound strengthens synaptic plasticity, a cornerstone of learning and memory.[1][7] This enhanced synaptic activity is an energy-intensive process that necessitates increased ATP production.

Direct Influence on Energy Substrate Utilization and ATP Synthesis

Beyond its effects on neurotransmitter systems, evidence points to this compound's more direct role in optimizing the biochemical pathways of energy production.

-

Enhanced Glucose Utilization: A key indicator of brain metabolic activity is the rate of glucose utilization. Studies in animal models have demonstrated that this compound can minimize the reduction of local cerebral glucose utilization (LCGU) in the context of focal cerebral ischemia.[9][10][11] This suggests that this compound helps maintain the brain's ability to use its primary fuel source even under pathological conditions, thereby preserving neuronal function.[9] Research also indicates that this compound increases both glucose utilization and oxygen consumption in brain tissue, leading to elevated ATP production.[3]

-

Increased ATP Production: The central outcome of enhanced metabolic activity is an increase in the synthesis of ATP. This compound has been shown to increase the synthesis of this primary energy carrier in cells.[1] By boosting ATP levels, this compound ensures that neurons have the necessary energy to support efficient cognitive function and maintain cellular health.[1] This effect is particularly beneficial in conditions associated with cognitive decline where energy metabolism is often compromised.[1]

Postulated Signaling Pathway and Logical Relationships

The interplay between this compound's modulation of neurotransmitter systems and its impact on energy metabolism can be visualized as a cascading signaling pathway. This pathway highlights how initial interactions at the synaptic level can lead to broad improvements in cellular energy status.

Caption: Postulated signaling cascade of this compound's metabolic action.

Experimental Protocols for Assessing Metabolic Effects

To rigorously investigate the effects of compounds like this compound on brain energy metabolism, standardized and validated experimental protocols are essential. Below are two fundamental methodologies for quantifying ATP levels and assessing mitochondrial function.

Protocol: Quantification of Adenine Nucleotides (ATP, ADP, AMP) in Brain Tissue using High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for measuring the levels of key energy-carrying molecules in brain tissue, allowing for the determination of the cellular energy charge.